molecular formula C6H6F8LiO4P B2665559 lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate CAS No. 1853294-61-7

lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate

Cat. No.: B2665559
CAS No.: 1853294-61-7
M. Wt: 332.01
InChI Key: WOGKKRTZDXJOPJ-UHFFFAOYSA-N
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Description

Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate is a chemical compound with the molecular formula C6H7F8O4P.Li. It is known for its unique properties and applications, particularly in the field of lithium-ion batteries. This compound is characterized by its high thermal stability and non-flammability, making it a valuable component in advanced battery technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate typically involves the reaction of lithium phosphate with 2,2,3,3-tetrafluoropropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can produce a range of substituted phosphates .

Mechanism of Action

The mechanism by which lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate exerts its effects is primarily related to its ability to stabilize the electrolyte in lithium-ion batteries. It interacts with the lithium ions and the electrolyte components to form a stable, non-flammable mixture. This enhances the overall safety and performance of the battery by preventing thermal runaway and improving the electrochemical stability of the electrolyte .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)ionbis(2,2,3,3-tetrafluoropropyl)phosphate stands out due to its non-flammable nature and high thermal stability. These properties make it particularly suitable for applications where safety is a critical concern, such as in electric vehicles and other high-energy-density applications .

Properties

IUPAC Name

lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F8O4P.Li/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFMZUWXSHTEES-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(F)F)(F)F)OP(=O)([O-])OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8LiO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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